1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-methylphenyl group attached to the thiazole ring, which is further connected to a propan-2-one moiety. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the acylation of the thiazole with propan-2-one under basic conditions to obtain the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the 2-position, using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form hydrazones or oximes.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are of interest in materials science and organic synthesis.
Wirkmechanismus
The mechanism of action of 1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one and its derivatives often involves interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one can be compared with other thiazole derivatives such as:
- 1-Phenylethanone [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]hydrazone
- 1-Phenylethanone [4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]hydrazone
- 1-Phenylethanone [4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
These compounds share a similar thiazole core but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of the 4-methylphenyl group in this compound imparts unique properties, such as enhanced stability and specific biological activities, distinguishing it from other thiazole derivatives.
Eigenschaften
CAS-Nummer |
89991-30-0 |
---|---|
Molekularformel |
C13H13NOS |
Molekulargewicht |
231.32 g/mol |
IUPAC-Name |
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propan-2-one |
InChI |
InChI=1S/C13H13NOS/c1-9-3-5-11(6-4-9)12-8-16-13(14-12)7-10(2)15/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
JFQNFVBNPYGWBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.